(3-Benzyl-2-oxochromen-4-yl) butanoate
Description
(3-Benzyl-2-oxochromen-4-yl) butanoate is a synthetic ester derivative combining a coumarin-like chromenone backbone with a benzyl substituent and a butanoate side chain. The chromenone core (2-oxochromene) is structurally analogous to coumarins, which are known for diverse biological activities, including anticoagulant and antimicrobial effects . The benzyl group at position 3 and the butanoate ester at position 4 introduce steric and electronic modifications that likely influence its physicochemical properties and bioactivity.
Properties
IUPAC Name |
(3-benzyl-2-oxochromen-4-yl) butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-2-8-18(21)24-19-15-11-6-7-12-17(15)23-20(22)16(19)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYWCZEDHARJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C(=O)OC2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-2-oxochromen-4-yl) butanoate can be achieved through several synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with butanoic anhydride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for a few hours .
Industrial Production Methods
Industrial production of (3-Benzyl-2-oxochromen-4-yl) butanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-2-oxochromen-4-yl) butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (3-Benzyl-2-oxochromen-4-yl) butanoate can yield (3-Benzyl-2-oxochromen-4-yl) butanoic acid, while reduction can produce (3-Benzyl-2-oxochromen-4-yl) butanol.
Scientific Research Applications
(3-Benzyl-2-oxochromen-4-yl) butanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound is used in the development of fluorescent materials and sensors due to its chromophore properties.
Mechanism of Action
The mechanism of action of (3-Benzyl-2-oxochromen-4-yl) butanoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticancer research, the compound may inhibit tumor growth by interfering with cell proliferation and inducing apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The compound’s structure includes:
- Chromenone core: A bicyclic system with a ketone group at position 2.
- Benzyl substituent : Introduces aromaticity and lipophilicity.
- Butanoate ester: A four-carbon ester chain, common in flavor compounds and bioactive molecules.
Analogous Esters and Derivatives
a) Butyl Butanoate
- Structure: Straight-chain ester (butyl + butanoic acid).
- Role: Exhibits strong nematicidal activity against Meloidogyne javanica and inhibits egg hatching .
- Comparison: The linear alkyl chain in butyl butanoate contrasts with the aromatic benzyl group in the target compound, which may enhance membrane permeability or receptor binding.
b) Hexyl Butanoate
- Structure: Six-carbon alkyl ester.
- Role: Major volatile in strawberries (e.g., Guimeiren variety), contributing to fruity aroma .
- Comparison: Longer alkyl chains (e.g., hexyl) increase hydrophobicity, whereas the benzyl group in the target compound balances hydrophobicity with aromatic interactions.
c) Phenyl Ethyl 3-Methyl Butanoate
- Structure: Branched ester with phenyl and methyl groups.
- Role: Found in essential oils; molecular weight (MW) ≈ 206 g/mol .
d) Ethyl Butanoate
Nematicidal Activity
- Butyl Butanoate: Demonstrated 72% mortality in M. javanica at 100 ppm, with egg-hatching inhibition .
- Target Compound : The benzyl group may enhance binding to nematode acetylcholinesterase or lipid membranes, but empirical data are lacking.
Flavor and Volatility
- Hexyl Butanoate: Key contributor to strawberry flavor (PCA loading score: 0.89) .
- Butyl Butanoate: Acts as an off-flavor in apples when accumulated .
- Target Compound: The chromenone core may introduce bitterness or fluorescence, limiting food applications but favoring pharmaceutical uses.
Metabolic Stability
- Longer alkyl chains (e.g., hexyl) resist hydrolysis better than ethyl esters. The benzyl group in the target compound may further slow enzymatic degradation due to steric hindrance.
Data Table: Comparative Properties of Analogous Compounds
Q & A
Q. 1.1. What are the established synthetic routes for (3-benzyl-2-oxochromen-4-yl) butanoate, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as esterification of chromene derivatives with butanoic acid precursors under acidic or enzymatic catalysis. Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) for esterification to minimize side reactions like hydrolysis .
- Catalyst screening : Use of Lewis acids (e.g., BF₃·Et₂O) or lipases for regioselective ester formation .
- Purification techniques : Column chromatography with gradient elution (hexane:ethyl acetate) to isolate the target compound from byproducts .
Q. 1.2. What spectroscopic and chromatographic techniques are critical for characterizing (3-benzyl-2-oxochromen-4-yl) butanoate?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzyl, chromenone, and butanoate moieties. Key signals include δ ~5.3 ppm (benzyl CH₂) and δ ~170 ppm (ester carbonyl) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC-PDA : Purity assessment using reversed-phase C18 columns with UV detection at λ = 254 nm .
Q. 1.3. How can researchers integrate theoretical frameworks (e.g., DFT calculations) to predict the compound’s reactivity?
Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) to simulate electronic properties (e.g., HOMO-LUMO gaps) and predict sites for nucleophilic/electrophilic attacks .
- Molecular docking : To hypothesize interactions with biological targets (e.g., enzymes) by aligning the compound’s 3D structure with active sites .
Advanced Research Questions
Q. 2.1. How can contradictory data regarding the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Controlled degradation studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. Use kinetic modeling (e.g., first-order decay) to identify pH-dependent instability .
- Theoretical alignment : Compare experimental results with computational predictions of hydrolytic susceptibility at specific ester bonds .
Q. 2.2. What strategies are effective in elucidating the mechanism of action in biological systems, particularly when initial assays show non-specific binding?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands or fluorescence polarization to assess specificity toward suspected targets (e.g., kinases) .
- Proteome-wide profiling : Chemoproteomics with activity-based probes to identify off-target interactions .
- Mutagenesis studies : Modify putative binding residues in target proteins to validate interaction sites .
Q. 2.3. How can researchers design experiments to address discrepancies in reported bioactivity across cell lines?
Methodological Answer:
- Standardized cell models : Use isogenic cell lines to control for genetic variability. Include positive/negative controls (e.g., known agonists/inhibitors) .
- Transcriptomic profiling : RNA-seq to identify differential expression of receptors or metabolic enzymes that may influence compound efficacy .
- Dose-response meta-analysis : Aggregate data from multiple studies to distinguish cell line-specific effects from experimental artifacts .
Methodological Challenges
Q. 3.1. What advanced techniques are required to resolve structural ambiguities in derivatives of (3-benzyl-2-oxochromen-4-yl) butanoate?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine) for phase determination .
- Dynamic NMR : To study conformational flexibility in solution, particularly for rotameric ester groups .
Q. 3.2. How can researchers reconcile low reproducibility in synthetic yields when scaling up from milligram to gram quantities?
Methodological Answer:
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Multi-factorial analysis (e.g., stirring rate, solvent volume) to identify critical parameters affecting yield .
Data Interpretation Frameworks
Q. 4.1. What statistical approaches are recommended for analyzing dose-response data with high variability?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values to account for outliers .
Q. 4.2. How should researchers contextualize contradictory findings in the literature regarding the compound’s metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
